molecular formula C21H20N2O4 B3408619 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 877796-65-1

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B3408619
CAS No.: 877796-65-1
M. Wt: 364.4 g/mol
InChI Key: KJDGQLFHQNRWGN-UHFFFAOYSA-N
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Description

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenoxy group and a phenol group substituted with a 2-methylallyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated pyrimidine derivative.

    Attachment of the 2-Methylallyloxy Group: The final step involves the etherification of the phenol group with 2-methylallyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy and 2-methylallyloxy groups could facilitate binding to hydrophobic pockets, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-hydroxyphenol: Lacks the 2-methylallyloxy group, which may affect its reactivity and binding properties.

    2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylpropyl)oxy)phenol: Has a different alkyl group, which could influence its chemical and biological activity.

Uniqueness

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is unique due to the presence of both the methoxyphenoxy and 2-methylallyloxy groups, which provide a distinct combination of electronic and steric properties. This uniqueness can lead to specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14(2)12-26-16-7-8-18(19(24)10-16)21-20(11-22-13-23-21)27-17-6-4-5-15(9-17)25-3/h4-11,13,24H,1,12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDGQLFHQNRWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Reactant of Route 2
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Reactant of Route 3
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Reactant of Route 4
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Reactant of Route 5
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Reactant of Route 6
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

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